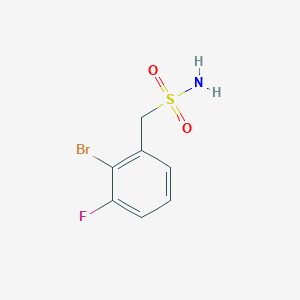

(2-Bromo-3-fluorophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZONLMKRWLZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 3 Fluorophenyl Methanesulfonamide

Direct Synthetic Routes to (2-Bromo-3-fluorophenyl)methanesulfonamide

The most straightforward approach to synthesizing this compound involves the direct formation of the sulfonamide bond by reacting a substituted aniline (B41778) with a suitable methanesulfonylating agent.

Sulfonylation of Substituted Anilines

The primary method for the direct synthesis of this compound is the reaction of 2-bromo-3-fluoroaniline (B56032) with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This process is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) by-product, thereby driving the reaction to completion. The general scheme for this reaction is presented below:

Reaction Scheme:

2-Bromo-3-fluoroaniline + Methanesulfonyl Chloride → this compound + HCl

The choice of base is critical and can range from tertiary amines like triethylamine (B128534) or pyridine (B92270) to inorganic bases, depending on the specific reaction conditions and the reactivity of the aniline substrate.

Optimized Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of the final product requires careful optimization of several reaction parameters. Key factors include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed to avoid side reactions with the sulfonyl chloride.

Strategies for enhancing the yield include:

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion.

Base Selection: Pyridine can act as both a base and a catalyst, while stronger, non-nucleophilic bases like triethylamine are effective at scavenging HCl without competing in the reaction.

Stoichiometry: Using a slight excess of the methanesulfonyl chloride or the base can help to drive the reaction forward and ensure full consumption of the starting aniline.

The following table illustrates the impact of varying reaction conditions on the theoretical yield of the sulfonylation reaction.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| 1 | Dichloromethane (DCM) | Triethylamine | 0 to 25 | 4 | 85 |

| 2 | Tetrahydrofuran (THF) | Pyridine | 25 | 6 | 82 |

| 3 | Acetonitrile | K₂CO₃ | 50 | 3 | 78 |

| 4 | Dichloromethane (DCM) | Pyridine | 0 to 25 | 4 | 90 |

Purification Techniques for High-Purity Compound Isolation

After the reaction is complete, a series of purification steps are necessary to isolate the this compound in high purity. A typical purification protocol involves:

Aqueous Workup: The reaction mixture is first washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and acidic impurities. A final wash with brine helps to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

Chromatography/Recrystallization: The crude product is then purified. Flash column chromatography on silica (B1680970) gel, using a solvent system such as a gradient of petroleum ether and ethyl acetate, is highly effective for separating the desired product from any remaining impurities. chemicalbook.com Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline material.

Precursor-Based Synthesis and Aromatic Functionalization

An alternative to direct sulfonylation involves a multi-step synthesis using key precursors, which also opens avenues for further functionalization of the aromatic ring.

Utilization of (2-Bromo-3-fluorophenyl)methanesulfonyl Chloride as a Key Intermediate

An alternative synthetic pathway involves the preparation of a key intermediate, (2-bromo-3-fluorophenyl)methanesulfonyl chloride. This intermediate can be synthesized from the corresponding alkyl halide, 2-bromo-3-fluorobenzyl bromide. The synthesis of structurally diverse alkanesulfonyl chlorides often follows a two-step procedure where the alkyl halide is first reacted with thiourea (B124793), and the resulting S-alkyl isothiouronium salt is then subjected to oxidative chlorosulfonation. thieme-connect.com

Once synthesized, (2-bromo-3-fluorophenyl)methanesulfonyl chloride can be readily converted to the target sulfonamide by reaction with ammonia (B1221849) or a primary/secondary amine. This method is particularly useful if a variety of sulfonamide derivatives are desired from a common intermediate.

Reaction Scheme:

2-Bromo-3-fluorobenzyl bromide + Thiourea → S-(2-Bromo-3-fluorobenzyl)isothiouronium bromide

S-(2-Bromo-3-fluorobenzyl)isothiouronium bromide + Oxidative Chlorination → (2-Bromo-3-fluorophenyl)methanesulfonyl chloride

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride + NH₃ → this compound

Transformations Involving 2-Bromo-3'-fluoroacetophenone Scaffolds for Ring System Construction

The halogenated phenyl scaffold present in derivatives like this compound is a valuable building block for constructing more complex molecular architectures, particularly heterocyclic ring systems. A related and widely used precursor is 2-bromo-3'-fluoroacetophenone (also known as 2-bromo-1-(3-fluorophenyl)ethanone). ossila.com This compound serves as a versatile starting material for synthesizing various heterocycles. ossila.com

For example:

Thiazole (B1198619) Synthesis: 2-Bromo-3'-fluoroacetophenone reacts with thiourea in refluxing ethanol (B145695) to yield thiazole derivatives. These thiazole rings are important pharmacophores found in numerous biologically active compounds. ossila.com

Pyrazine (B50134) Synthesis: Reaction of 2-bromo-3'-fluoroacetophenone with ortho-phenylenediamine derivatives leads to the formation of pyrazine ring systems. ossila.com These products have applications in materials science, particularly in the development of phosphorescent complexes. ossila.com

These transformations highlight how the bromo- and fluoro-substituted phenyl motif can be incorporated into diverse ring systems, demonstrating the synthetic utility of these scaffolds beyond simple sulfonamides.

Bromination and Fluorination Strategies on Precursor Molecules

The synthesis of this compound relies on the precise installation of bromine and fluorine atoms onto an aromatic precursor. The regiochemistry of these halogenation steps is critical for obtaining the desired 2-bromo-3-fluoro substitution pattern. A common strategy involves a multi-step sequence starting from readily available materials.

One established pathway to a similarly substituted precursor, 2-bromo-3-fluorobenzoic acid, begins with m-fluorobenzotrifluoride. google.com This sequence involves nitration, bromination, reduction of the nitro group to an amine, and a subsequent deamination step to yield the target trifluoromethyl-substituted benzene (B151609). google.com The final step would be hydrolysis to obtain the carboxylic acid. google.com A similar logic can be applied to create the phenylmethanesulfonamide (B180765) backbone.

Key strategies for halogenation include:

Electrophilic Bromination : The introduction of the bromine atom is typically achieved through electrophilic aromatic substitution. The directing effects of the substituents already present on the ring are crucial. For instance, starting with a 3-fluoro-substituted precursor, the fluorine atom acts as an ortho-, para-director. However, its deactivating nature requires carefully chosen brominating agents and conditions to achieve the desired regioselectivity.

Fluorination via Sandmeyer-type Reactions : Introducing the fluorine atom can be accomplished by diazotization of an amino group, followed by a Schiemann reaction or related fluorination methods. This approach offers excellent regiocontrol, as the position of the fluorine is determined by the initial position of the amino group, which can be strategically placed through nitration and reduction.

The incorporation of fluorine into molecules can significantly alter their physicochemical and biological properties, enhancing lipophilicity, metabolic stability, and bioavailability. researchgate.net Various methods for introducing fluorine into organic molecules have been developed, including electrophilic and nucleophilic fluorination techniques. researchgate.net

Exploration of Advanced Synthetic Techniques

Modern synthetic chemistry has moved beyond classical methods to embrace technologies that accelerate reaction rates, improve yields, and promote greener chemical processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com Unlike conventional heating, which transfers energy inefficiently through conduction, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique offers several advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts. arkat-usa.orgumich.edu

For the synthesis of sulfonamides, microwave irradiation can be particularly effective. For example, a protocol for synthesizing fluorinated coumarino sulfonamides demonstrated that the microwave-assisted procedure required shorter reaction times and generally gave higher yields compared to conventional heating. arkat-usa.orgumich.edu This methodology could be adapted for the synthesis of this compound, potentially accelerating the coupling between a 2-bromo-3-fluorophenylamine precursor and methanesulfonyl chloride.

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave |

| Sulfonamide Formation | Several hours to days | Minutes | Drastic reduction in reaction time |

| Knoevenagel Condensation | Hours | Minutes | Higher yields, applicable to more substrates arkat-usa.org |

| Multi-component reactions | Often lengthy | 10-30 minutes | Improved efficiency and yields nih.gov |

This table presents a generalized comparison of conventional versus microwave-assisted synthesis for reactions relevant to the synthesis of sulfonamides and related compounds.

Catalysis is fundamental to modern organic synthesis, enabling the selective and efficient formation of chemical bonds. In the context of synthesizing and modifying this compound, catalytic methods are crucial for constructing the key C-N and C-S bonds of the sulfonamide group and for subsequent derivatization.

Transition-metal catalysis, particularly with copper and palladium, has proven highly effective for C-N cross-coupling reactions. acs.org For instance, copper-catalyzed methods can be employed to form the sulfonamide bond under relatively mild conditions. nih.gov These approaches offer an alternative to traditional methods that may require harsh reagents.

Recent research has also explored catalyst-free methods for C-N bond construction. One novel strategy uses super-electron-donor (SED) 2-azaallyl anions to generate nitrogen-centered radicals from sulfonamides under transition-metal-free conditions, which then couple to form C-N bonds. nih.gov Visible light-mediated protocols have also been developed for the arylation of sulfonamides with boronic acids, proceeding through an N–S bond cleavage without the need for a metal catalyst. rsc.org

Derivatization and Subsequent Chemical Reactivity Studies

The presence of two different halogen atoms on the phenyl ring of this compound provides distinct opportunities for further molecular elaboration through selective chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The high electronegativity of the fluorine atom in this compound makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com

In SNAr reactions on polyhalogenated benzenes, the identity of the leaving group is critical. Generally, halogens are displaced in the order I > Br > Cl > F. However, the extreme electronegativity of fluorine strongly activates the ring, and in some cases, particularly on highly fluorinated rings, fluoride (B91410) can act as the leaving group. mdpi.com For this compound, a nucleophile would likely displace the bromide ion, which is a better leaving group than fluoride. However, the reaction's regioselectivity would also be influenced by the position of the activating methanesulfonamide (B31651) group and the specific reaction conditions. Computational and kinetic studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly versatile and widely used in the pharmaceutical industry. illinois.edumdpi.com

The bromine atom in this compound serves as an excellent handle for Suzuki-Miyaura cross-coupling. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-F bond. illinois.edu This chemoselectivity allows for the specific replacement of the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups, leaving the fluorine atom and the sulfonamide moiety intact. This reaction provides a robust platform for generating a library of analogues with diverse functionalities for structure-activity relationship studies.

The efficiency of Suzuki-Miyaura couplings involving fluorinated arenes can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.comchemistryviews.org

| Parameter | Description | Relevance to this compound |

| Electrophile | This compound | The C-Br bond is the reactive site for oxidative addition. illinois.edu |

| Nucleophile | Aryl- or vinyl-boronic acid/ester | Introduces a new carbon-based substituent at the 2-position. |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | Carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄) | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

This table outlines the typical components and their roles in a Suzuki-Miyaura coupling reaction involving this compound.

Redox Chemistry of the Sulfonamide Moiety

The sulfonamide functional group is a critical pharmacophore found in numerous therapeutic agents. Its electrochemical properties and reactivity under redox conditions are of significant interest in understanding its biological activity and in the development of novel synthetic transformations. While the redox chemistry of the sulfonamide moiety in this compound has not been extensively detailed in the literature, the general behavior of aryl sulfonamides provides a framework for predicting its reactivity.

Oxidation Reactions:

The oxidation of aryl sulfonamides can proceed through several pathways, depending on the oxidizing agent and reaction conditions. One potential transformation is the oxidation of the sulfonamide nitrogen, which can lead to the formation of N-halo sulfonamides or other oxidized species. Single-electron oxidation of sulfonamides containing an aniline moiety has been shown to produce an aniline radical cation, which can undergo further reactions. nih.gov Electrochemical oxidation has also been explored as a method for the degradation of sulfonamide-containing compounds. nih.govacs.org

Metal-free oxidation protocols have been developed for the conversion of aryl sulfamides to sulfonyl imines, with dioxygen as the oxidant. researchgate.net This suggests a potential pathway for the transformation of the methanesulfonamide group in this compound, although the presence of the methyl group on the sulfur atom would lead to different reactivity compared to an aryl sulfamide.

| Oxidation Reaction Type | Potential Product(s) | Reagents/Conditions | General Applicability |

| Single-Electron Oxidation | Aniline Radical Cation (if aniline moiety present) | Photochemical or dark oxidation | Applicable to sulfonamides with aniline-like structures nih.gov |

| Electrochemical Oxidation | Degradation/Mineralization Products | Various anode materials (e.g., Ti/RuO₂–IrO₂) | Effective for degradation of sulfonamides in aqueous media nih.govacs.org |

| Metal-Free Oxidation | Sulfonyl Imines (from aryl sulfamides) | Dioxygen | Demonstrated for cyclic aryl sulfamides researchgate.net |

Reduction Reactions:

The reduction of sulfonamides is a less common transformation but can be achieved under specific conditions. Electrochemical methods have been reported for the reduction of arylsulfonamides, although the precise products and mechanisms are not extensively detailed in the provided information. acs.org A notable synthetic application involving a reductive process is the coupling of aryl sulfinates with nitroarenes to furnish aryl sulfonamides, where the nitro group is reduced. acs.orgcam.ac.uk This highlights the stability of the sulfonamide group to certain reducing conditions. The selective cleavage of sulfonimides to sulfonamides can also be achieved electrochemically, demonstrating the tunability of redox reactions involving sulfur-nitrogen bonds. acs.org

| Reduction Reaction Type | Potential Transformation | Reagents/Conditions | General Applicability |

| Electrochemical Reduction | Cleavage of S-N bond or other reductions | Controlled potential electrolysis | Applicable to arylsulfonamides and sulfonimides acs.orgacs.org |

| Reductive Coupling Precursor | Sulfonamide formation from aryl sulfinates and nitroarenes | Sodium bisulfite, SnCl₂ | A method for sulfonamide synthesis, indicating stability to these reagents acs.orgcam.ac.uk |

Formation of Diverse Heterocyclic and Complex Architectures

The presence of multiple functional groups in this compound, namely the bromo and fluoro substituents on the aromatic ring and the methanesulfonamide moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic and complex molecular structures. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the structure of such halo-substituted aromatic compounds.

Heterocycle Synthesis via C-N and C-C Bond Formation:

The bromine atom in this compound is a prime site for functionalization. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-containing moieties, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, coupling with an appropriate amine, followed by an intramolecular reaction, could lead to the formation of benzodiazepines, quinazolines, or other fused heterocyclic systems.

Similarly, Suzuki, Stille, and Sonogashira couplings can be utilized to form new carbon-carbon bonds at the position of the bromine atom. These reactions open up pathways to a wide array of carbocyclic and heterocyclic systems. For example, a Suzuki coupling with a boronic acid-containing heterocyclic precursor could directly append a heterocyclic ring to the phenyl group.

| Reaction Type | Potential Reactant | Catalyst/Reagents | Potential Heterocyclic Product |

| Buchwald-Hartwig Amination | Primary or secondary amines | Palladium or Nickel catalyst, base | Precursors to N-heterocycles (e.g., indoles, quinolines) |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Palladium catalyst, base | Biaryl systems with heterocyclic moieties |

| Sonogashira Coupling | Terminal alkynes | Palladium and Copper catalysts, base | Aryl alkynes for further cyclization (e.g., into indoles) |

Synthesis of Complex Architectures:

Beyond the formation of simple heterocycles, this compound can serve as a building block for more complex molecular architectures. The strategic functionalization of both the bromo and fluoro positions, potentially through sequential cross-coupling reactions, allows for the regioselective introduction of different substituents. This step-wise approach is crucial for the construction of intricate molecular frameworks.

Furthermore, the methanesulfonamide group itself can influence the reactivity of the aromatic ring through its electronic effects and can also be a site for further chemical modification, although it is generally considered a stable functional group. The development of novel synthetic methodologies continues to expand the possibilities for utilizing such multi-functionalized aromatic compounds in the synthesis of medicinally relevant and structurally diverse molecules.

Mechanistic Elucidation of Biological Interactions and Structure Activity Relationships of 2 Bromo 3 Fluorophenyl Methanesulfonamide and Analogs

Fundamental Molecular Interaction Mechanisms

The specific arrangement of functional groups in (2-Bromo-3-fluorophenyl)methanesulfonamide allows for several types of non-covalent interactions that are crucial for molecular recognition and binding to biological targets.

The sulfonamide (-SO₂NH-) group is a key structural feature in a vast number of biologically active compounds. openaccesspub.org Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules like proteins and enzymes. researchgate.net The hydrogen atom on the sulfonamide nitrogen is acidic and serves as an effective hydrogen bond donor. researchgate.net Concurrently, the two oxygen atoms of the sulfonyl group are highly electronegative and act as strong hydrogen bond acceptors. researchgate.net

This dual functionality allows the sulfonamide moiety to form robust hydrogen bond networks within the active sites of target proteins. acs.org For instance, the amido proton (N-H) often shows a preference for hydrogen bonding with nitrogen atoms in amino acid residues or other guest molecules, while the sulfonyl oxygens frequently interact with amino protons of the protein backbone. nih.gov This ability to form multiple, directed hydrogen bonds is critical for the stable binding and orientation of sulfonamide-containing ligands in protein pockets, which is essential for their inhibitory activity. acs.orgnih.gov The geometry of the sulfonamide group is typically a distorted tetrahedron, which enables its oxygen atoms to form hydrogen bonds in multiple dimensions. nih.gov

| Functional Group Component | Hydrogen Bonding Role | Typical Interaction Partner in Biomolecules |

|---|---|---|

| Sulfonamide N-H (Amido Proton) | Donor | Carbonyl oxygen of peptide backbone, Carboxylate side chains (Asp, Glu), Heterocyclic nitrogen (His) |

| Sulfonyl O=S=O (Oxygen Atoms) | Acceptor | Amide N-H of peptide backbone, Amine side chains (Lys, Arg), Hydroxyl side chains (Ser, Thr, Tyr) |

The bromine and fluorine atoms on the phenyl ring of this compound are not merely passive substituents; they can actively participate in a highly directional, non-covalent interaction known as halogen bonding. rsc.org A halogen bond forms between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a biomolecule. acs.orgresearchgate.net

The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in the title compound is expected to be a more potent halogen bond donor than the fluorine atom. These interactions are highly directional, which contributes significantly to the specificity of ligand-protein binding. researchgate.netnih.gov The presence of halogens can also increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and access binding sites. nih.govmdpi.com The strategic placement of halogen atoms is a common tactic in drug design to enhance binding affinity and selectivity for a specific biological target. manchester.ac.uk

| Halogen Atom | Relative Electronegativity | Relative Polarizability | Typical Halogen Bond Strength |

|---|---|---|---|

| Fluorine (F) | High | Low | Very Weak / Generally not a donor |

| Chlorine (Cl) | High | Moderate | Weak to Moderate |

| Bromine (Br) | High | High | Moderate to Strong |

| Iodine (I) | Moderate | Very High | Strong |

The sulfonamide functional group is a cornerstone of many enzyme inhibitors. nih.govmdpi.com Sulfonamide-based compounds are known to inhibit a wide array of enzymes, including carbonic anhydrases, proteases, and kinases. nih.govnih.gov The inhibitory mechanism often involves the sulfonamide moiety binding directly within the enzyme's active site. For metalloenzymes, the sulfonamide group can coordinate with the metal ion (e.g., zinc in carbonic anhydrase), displacing a water molecule and blocking the enzyme's catalytic activity. nih.govtandfonline.com

Investigation of Targeted Biological Pathways (Based on Analogous Research)

While specific data on this compound is limited, the biological activities of structurally similar sulfonamide analogs provide a strong basis for predicting its potential therapeutic targets.

The Janus kinase (JAK) family, which includes Tyrosine Kinase 2 (TYK2), and the Signal Transducer and Activator of Transcription (STAT) proteins form a critical signaling pathway (JAK-STAT) for numerous cytokines and growth factors involved in immunity and inflammation. mdpi.commdpi.com Dysregulation of this pathway is implicated in various autoimmune diseases. nih.gov Consequently, JAKs, and particularly TYK2, have become important targets for therapeutic intervention. mdpi.comresearchgate.net

Numerous sulfonamide-containing molecules have been developed as potent kinase inhibitors. nih.govnih.govresearchgate.net These inhibitors typically function by competing with ATP for its binding site in the kinase domain. mdpi.com Selective inhibition of TYK2 is considered a promising strategy as it can block the signaling of key pro-inflammatory cytokines like IL-12 and IL-23, which are central to the pathogenesis of diseases such as psoriasis. mdpi.comresearchgate.net The development of selective TYK2 inhibitors, such as deucravacitinib, highlights the potential for molecules with a sulfonamide or related scaffold to effectively and selectively target this pathway. nih.govresearchgate.net Given its structure, it is plausible that this compound or its derivatives could be investigated for similar inhibitory activity against TYK2 or other members of the JAK family.

| Inhibitor | Primary Kinase Target(s) | Therapeutic Area |

|---|---|---|

| Tofacitinib | JAK1, JAK3 > JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis |

| Deucravacitinib | TYK2 (Allosteric inhibitor) | Psoriasis |

| Brepocitinib | TYK2, JAK1 | Psoriasis, Ulcerative Colitis |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. frontiersin.org Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.govfrontiersin.org

A prominent class of selective COX-2 inhibitors, known as "coxibs," features a central ring structure with a sulfonamide or a related methylsulfone substituent. nih.govresearchgate.net The selectivity of these drugs is attributed to the ability of the sulfonamide group to bind to a specific hydrophilic side pocket present in the active site of COX-2 but absent in COX-1. nih.govnih.gov This structural difference allows sulfonamide-containing inhibitors like celecoxib (B62257) and valdecoxib (B1682126) to preferentially inhibit the COX-2 isoform. nih.govresearchgate.net The this compound structure, containing the critical sulfonamide moiety, suggests it could be a candidate for development as a selective COX-2 inhibitor.

| Drug | Key Structural Feature | Primary Target | Therapeutic Use |

|---|---|---|---|

| Celecoxib | -SO₂NH₂ (Sulfonamide) | COX-2 | Anti-inflammatory, Analgesic |

| Valdecoxib | -SO₂NH₂ (Sulfonamide) | COX-2 | Anti-inflammatory, Analgesic |

| Parecoxib | Prodrug of Valdecoxib | COX-2 (active form) | Analgesic (injectable) |

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Interactions

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial targets in cancer therapy due to their role in cell proliferation and survival. nih.govnih.gov While direct studies on this compound are not available, research on other halogenated phenyl-containing compounds as kinase inhibitors provides valuable insights. The kinase domains of EGFR and HER2 are the primary targets for small-molecule inhibitors, which typically act by competing with ATP for the binding site. mdpi.comnih.gov

The presence of a halogenated aromatic ring is a common feature in many potent EGFR inhibitors. For instance, the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine scaffold has been shown to be a very potent inhibitor of EGFR tyrosine kinase activity. nih.gov This suggests that the bromo-substituted phenyl group can form favorable interactions within the hydrophobic ATP-binding pocket of the kinase. The specific positioning of the bromine and fluorine atoms on the phenyl ring of this compound would be critical in determining its binding affinity and selectivity for EGFR and HER2 over other kinases.

Impact on ATP-Binding Cassette (ABC) Transporter Function

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide variety of substrates across cellular membranes, playing a significant role in drug disposition and multidrug resistance (MDR) in cancer. mdpi.comnih.gov Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) can lead to the efflux of chemotherapeutic agents, reducing their efficacy. nih.gov

Currently, there is no specific data detailing the interaction of this compound with ABC transporters. However, many small-molecule kinase inhibitors are known to be substrates or inhibitors of these transporters. The physicochemical properties of a compound, such as lipophilicity and charge, influenced by the bromo-fluoro substitution pattern, would likely determine its potential to interact with ABC transporters. Further preclinical evaluation would be necessary to ascertain whether this compound acts as a substrate, an inhibitor, or has no significant effect on ABC transporter function. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, SAR would focus on the contributions of the sulfonamide group and the substituted aromatic ring.

The type, number, and position of halogen atoms on an aromatic ring can significantly modulate a compound's biological activity. nih.gov Halogens can alter electronic properties, lipophilicity, and metabolic stability, and can participate in specific interactions like halogen bonding.

In the case of this compound, the ortho-bromo and meta-fluoro substitutions create a distinct electronic and steric profile. The specific placement of these halogens would influence the molecule's ability to fit into a target protein's binding site and form key interactions. SAR studies on related kinase inhibitors often show that halogen substitutions at specific positions on the phenyl ring are crucial for high potency. nih.gov

Table 1: Hypothetical SAR Data Based on General Principles

| Position | Halogen | Relative Potency (Inferred) | Rationale |

|---|---|---|---|

| ortho | Bromo | Variable | Can provide steric hindrance or form key interactions depending on binding pocket topology. |

| meta | Fluoro | Potentially Favorable | Can increase binding affinity through electronic effects or hydrogen bond acceptance. |

This table is illustrative and based on general SAR principles, not on experimental data for the specific compound.

The methanesulfonamide (B31651) group (-SO₂CH₃) provides a hydrogen bond donor (N-H) and acceptor (SO₂) moieties, which are critical for anchoring the molecule within a protein's active site. The potency and selectivity of sulfonamide-containing compounds can be significantly altered by modifying the alkyl group (methyl in this case) or by adding further substituents to the aromatic ring. nih.gov

For instance, increasing the length or branching of the alkyl chain could probe for additional hydrophobic pockets in the binding site. Similarly, altering the substituents on the aromatic ring beyond the existing bromo and fluoro groups would further refine the compound's interaction profile. mdpi.com

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. nih.gov The rotational freedom around the bonds connecting the aromatic ring, the sulfonamide group, and the methyl group allows this compound to adopt various conformations. mdpi.com

Pre-clinical Biological Activity Spectrum (Excluding Clinical Human Trials)

There is currently no publicly available data from preclinical studies detailing the biological activity spectrum of this compound. To establish its activity profile, a series of in vitro and in vivo assays would be required.

Potential Preclinical Assays:

Enzymatic Assays: To determine inhibitory activity against a panel of kinases (e.g., EGFR, HER2, Src, etc.) and calculate IC₅₀ values.

Cell-Based Assays: To assess effects on cell proliferation, apoptosis, and cell cycle in various cancer cell lines.

Pharmacokinetic Studies: In vivo studies in animal models to determine absorption, distribution, metabolism, and excretion (ADME) properties.

Transporter Interaction Assays: To evaluate if the compound is a substrate or inhibitor of key ABC transporters. nih.gov

Without such experimental data, the biological activity of this compound remains speculative and would need to be established through rigorous preclinical testing.

Antimicrobial and Anticancer Potential in In Vitro Models

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents. mdpi.com Analogs of this compound have demonstrated significant potential in both antimicrobial and anticancer applications in laboratory settings.

Antimicrobial Activity: Research into related structures, such as N'-(3-bromophenyl) acetohydrazide derivatives, has shown that compounds containing a bromophenyl group can exhibit notable antimicrobial and antifungal activity. ajprd.comsemanticscholar.org In one study, certain derivatives showed a broad spectrum of antimicrobial action at low minimum inhibitory concentrations (MICs), some as low as 8-16 µg/mL. ajprd.comsemanticscholar.org Similarly, studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed that antimicrobial effects increased with the length of the alkyl carbon chain, indicating a clear structure-activity relationship. zsmu.edu.ua

Anticancer Potential: The anticancer potential of sulfonamide derivatives is an area of active research. mdpi.commdpi.com Studies on various sulfonamide-containing compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives showed potent activity against cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells, with some analogs displaying IC₅₀ values below 10 µg/mL. nih.gov Another study investigating 2,5-Dichlorothiophene-3-sulfonamide found it to be a promising anticancer agent, with GI₅₀ (Growth Inhibition 50) values of 7.2 µM against HeLa, 4.62 µM against MDA-MB231 (breast), and 7.13 µM against MCF-7 (breast) cell lines. nih.gov These findings suggest that the sulfonamide scaffold, a key feature of this compound, is a viable starting point for the development of novel anticancer agents. mdpi.com The antiproliferative activity is often linked to the induction of apoptosis and disruption of the cell cycle. mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(phenylsulfonyl)cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | IC₅₀ | < 10 µg/mL | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | GI₅₀ | 7.2 ± 1.12 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB231 | GI₅₀ | 4.62 ± 0.13 µM | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | GI₅₀ | 7.13 ± 0.13 µM | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govanu.edu.auresearchgate.nettriazine sulfonamides | Various cancer cell lines | Median IC₅₀ | 0.35 µM | researchgate.net |

Neuroprotective Effects in Cellular Assays

The potential for sulfonamide-based compounds to confer neuroprotection has been explored in cellular models of neurodegenerative diseases. Analogs featuring halogenated phenyl rings, similar to the 2-bromo-3-fluoro substitution pattern, have shown promise in protecting neuronal cells from toxin-induced damage.

A study on novel thiazole (B1198619) sulfonamides investigated their effects in a 6-hydroxydopamine (6-OHDA)-induced Parkinsonian model using the SH-SY5Y neuroblastoma cell line. nih.gov Pretreatment with derivatives containing para-halogen substitutions (fluoro, bromo, and chloro) on the benzene (B151609) ring led to a significant recovery in cell viability against 6-OHDA-mediated cell death. nih.gov This neuroprotective effect was partly attributed to the activation of SIRT1, a protein involved in cellular processes linked to cell longevity. nih.gov The presence of halogen atoms like bromine and fluorine appeared to enhance the therapeutic efficacy, suggesting that these substitutions on the phenyl ring of this compound could be crucial for potential neuroprotective activity. nih.gov

| Compound Class | Cell Line | Neurotoxic Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazole sulfonamides (with p-halogen substitutions) | SH-SY5Y | 6-OHDA (100 µM) | Significant recovery in cell viability | nih.gov |

Antifungal Activity in Microbiological Studies

The structural motifs present in this compound, namely the sulfonamide group and the brominated phenyl ring, are features found in various compounds investigated for antifungal properties.

Arylsulfonamides have been screened against a range of Candida species, demonstrating that this chemical class possesses antifungal activity. nih.gov Research has shown that certain sulfonamide derivatives exhibit fungistatic activity against strains of C. albicans, C. parapsilosis, and C. glabrata at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Furthermore, studies specifically focusing on compounds with bromophenyl groups have reinforced this potential. For example, a series of N'-(3-bromophenyl) acetohydrazide derivatives showed good antifungal activity when compared against the reference drug Ketoconazole. ajprd.comresearchgate.net Similarly, research on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles identified a derivative, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole, as the most active antifungal agent in its series, highlighting the contribution of the bromophenyl moiety. zsmu.edu.ua

| Compound Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| Arylsulfonamides | Candida albicans, C. parapsilosis, C. glabrata | Fungistatic activity (MICs 0.125–1 mg/mL) | nih.gov |

| N'-(3-Bromophenyl) acetohydrazide derivatives | Not specified | Good anti-fungal activity | ajprd.comresearchgate.net |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Not specified | Antifungal activity observed | zsmu.edu.ua |

Inhibition of Specific Biological Targets (e.g., Glutathione S-transferase Omega 1, Tubulin Assembly)

To understand the mechanism of action for compounds like this compound, researchers often investigate their effects on specific protein targets crucial for cell function and survival.

Glutathione S-transferase Omega 1 (GSTO1) Inhibition: Glutathione S-transferases (GSTs) are enzymes involved in detoxification and are often overexpressed in cancers, contributing to drug resistance. researchgate.net Glutathione S-transferase omega 1 (GSTO1) has emerged as a potential therapeutic target. nih.govresearchgate.net Studies have focused on developing benzenesulfonamide (B165840) derivatives as GSTO1 inhibitors. nih.govanu.edu.au While many potent inhibitors act by forming a covalent bond with an active-site cysteine, the sulfonamide scaffold is a key recognition element. nih.govresearchgate.net For instance, the development of inhibitors based on the C1-27 scaffold, which contains a sulfonamide group, has led to potent molecules that can suppress cancer cell growth and enhance the efficacy of chemotherapeutic agents like cisplatin. researchgate.net This indicates that the sulfonamide portion of this compound could potentially interact with the active site of GSTO1.

Tubulin Assembly Inhibition: Tubulin is a protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division and transport. nih.gov Inhibition of tubulin assembly is a validated strategy in cancer chemotherapy. nih.govresearchgate.net Various compounds containing sulfonamide moieties have been identified as inhibitors of tubulin polymerization. nih.gov For example, certain alkenyldiarylmethanes, which are structurally related to some tubulin inhibitors, were found to inhibit tubulin assembly with IC₅₀ values in the low micromolar range. nih.gov While direct evidence for this compound is unavailable, the established activity of other sulfonamide-containing molecules as tubulin polymerization inhibitors suggests a plausible mechanism of action for its potential anticancer effects. nih.gov These inhibitors often work by binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics, leads to mitotic arrest, and ultimately induces apoptosis in cancer cells. mdpi.com

Computational and Theoretical Investigations of 2 Bromo 3 Fluorophenyl Methanesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (2-Bromo-3-fluorophenyl)methanesulfonamide at the atomic and molecular levels. These methods allow for a detailed analysis of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for similar compounds.

The electronic properties of the molecule are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For aromatic compounds with halogen substituents, the distribution of these frontier orbitals is often spread across the molecule, with potential localizations influenced by the electronegativity of the halogen atoms and the electron-withdrawing nature of the methanesulfonamide (B31651) group.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the sulfonamide group are expected to be regions of high negative potential, while the hydrogen atoms of the amine and the phenyl ring would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value/Characteristic |

| HOMO Energy | Localized primarily on the bromo-fluorophenyl ring |

| LUMO Energy | Distributed across the entire molecule |

| HOMO-LUMO Energy Gap | Indicative of moderate chemical reactivity |

| Molecular Electrostatic Potential | Negative potential on sulfonamide oxygens; Positive potential on NH and CH hydrogens |

Theoretical vibrational spectra (Infrared and Raman) of this compound can be predicted using DFT calculations. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule. These predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

The predicted vibrational modes for this compound would include characteristic stretching and bending frequencies for the C-H, C-C, C-Br, C-F, S=O, S-N, and N-H bonds. The phenyl ring would exhibit characteristic in-plane and out-of-plane bending modes. The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Stretching | ~3300-3400 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| S=O (sulfonamide) | Asymmetric Stretching | ~1300-1350 |

| S=O (sulfonamide) | Symmetric Stretching | ~1150-1180 |

| C-F | Stretching | ~1100-1250 |

| C-Br | Stretching | ~500-600 |

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netacs.orgnih.gov For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra can be a valuable tool for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Table 3: Predicted NMR Chemical Shift Ranges

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (NH) | 7.0 - 8.5 |

| ¹H (aromatic) | 7.0 - 8.0 |

| ¹H (CH₃) | 2.5 - 3.5 |

| ¹³C (aromatic) | 110 - 140 |

| ¹⁹F | -110 to -130 (relative to CFCl₃) |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a macromolecular target, typically a protein. These methods are crucial in drug discovery and molecular biology for understanding the basis of molecular recognition.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ut.ac.irqub.ac.ukrjb.ro In the context of this compound, docking simulations can be used to predict its binding affinity and binding mode within the active site of a target protein. The sulfonamide group is a common pharmacophore in many drugs, and its ability to act as a hydrogen bond donor and acceptor is often key to its biological activity. acs.orgnih.gov

Docking algorithms explore a vast conformational space to find the optimal binding pose of the ligand, which is then scored based on a scoring function that estimates the binding free energy. The results of docking studies can provide a rank ordering of potential binding poses and an estimate of the binding affinity (e.g., in kcal/mol). These predictions can guide the design of more potent and selective analogs.

Following a docking simulation, a detailed analysis of the predicted ligand-receptor complex is performed to identify the key intermolecular interactions that stabilize the binding. For this compound, these interactions would likely involve:

Hydrogen bonds: The sulfonamide group's N-H can act as a hydrogen bond donor, while the oxygen atoms can act as hydrogen bond acceptors. acs.org

Halogen bonds: The bromine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein's active site.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic ring may participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations can be subsequently employed to study the conformational dynamics and stability of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the system's behavior in a solvated environment, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

Table 4: Potential Ligand-Receptor Interactions

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Macromolecular Target |

| Hydrogen Bonding | Sulfonamide N-H and S=O | Asp, Glu, Ser, Thr, Asn, Gln |

| Halogen Bonding | Bromine atom | Carbonyl oxygens, electron-rich aromatic rings |

| Hydrophobic Interactions | Phenyl ring | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |

In Silico Predictive Modeling

Computational, or in silico, modeling represents a important element in modern drug discovery and development, offering predictive insights into the pharmacokinetic profile of novel chemical entities. nih.govtandfonline.com These methods employ mathematical models and sophisticated algorithms to forecast how a compound will behave within a biological system, thereby guiding the selection and optimization of drug candidates before extensive experimental testing. researchgate.net For this compound, in silico tools are instrumental in building a theoretical profile of its absorption, distribution, metabolism, and excretion (ADME) properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

The prediction of ADME properties is foundational to assessing the potential of a molecule. numberanalytics.com Computational models achieve this by analyzing the compound's physicochemical descriptors, such as lipophilicity (LogP), solubility, and molecular weight, to estimate its interaction with biological systems. researchgate.net Quantitative Structure-Property Relationship (QSPR) and other machine learning models are trained on large datasets of known compounds to establish correlations between molecular structure and specific ADME outcomes. nih.govresearchgate.net

For this compound, a theoretical ADME profile can be generated using various predictive software platforms. These platforms provide estimations for key parameters that govern the compound's journey through the body. While specific experimental data for this compound is not publicly available, a representative profile has been computationally generated below.

| ADME Parameter | Predicted Value | Significance |

|---|---|---|

| Aqueous Solubility (LogS) | -3.5 to -4.5 | Indicates moderate to low solubility, which can influence absorption rate. |

| Lipophilicity (LogP) | 2.5 to 3.5 | Suggests good membrane permeability, a key factor for oral absorption and tissue distribution. researchgate.net |

| Human Intestinal Absorption (HIA) | > 85% | Predicts high absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | High | The Caco-2 cell line is a standard model for predicting human intestinal permeability. nih.gov |

| Plasma Protein Binding (PPB) | ~90% | High binding to plasma proteins can limit the unbound fraction of the compound available to exert its effect. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Suggests the potential to cross into the central nervous system. |

| CYP450 2D6 Inhibitor | Predicted Non-inhibitor | Indicates a lower likelihood of drug-drug interactions involving the CYP2D6 metabolic pathway. |

Pharmacokinetic Modeling Based on Computational Parameters

The ADME parameters predicted computationally serve as the foundational data for more complex pharmacokinetic (PK) modeling. tandfonline.com Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated in silico technique that simulates the ADME processes of a compound in a virtual human or animal model. nih.gov These models integrate the physicochemical properties of the compound with physiological data—such as organ volumes, blood flow rates, and enzyme expression levels—to predict its concentration-time profile in various tissues and organs. tandfonline.com

By inputting the predicted values for parameters like solubility, permeability, and metabolic stability into a PBPK model, researchers can simulate:

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. The high predicted intestinal absorption for this compound suggests potentially good oral bioavailability. nih.gov

Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma. The compound's predicted lipophilicity and plasma protein binding are key inputs for estimating its Vd. researchgate.net

Clearance (CL): The rate at which the compound is removed from the body. This is modeled using predicted metabolic stability (e.g., interactions with CYP450 enzymes) and potential excretion pathways. researchgate.net

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half. This is derived from the modeled Vd and clearance rate.

These simulations allow for the early identification of potential pharmacokinetic challenges and help in prioritizing compounds for further development. nih.gov The use of in silico PK modeling provides a cost-effective and efficient method to explore the likely behavior of this compound in vivo before any experimental studies are conducted. researchgate.net

Advanced Research Applications of 2 Bromo 3 Fluorophenyl Methanesulfonamide

Strategic Building Block in Organic Synthesis

As a substituted aromatic compound, (2-Bromo-3-fluorophenyl)methanesulfonamide possesses functional groups—a bromo substituent, a fluoro substituent, and a methanesulfonamide (B31651) group—that suggest its potential utility as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can influence the electronic properties and metabolic stability of target molecules. The sulfonamide moiety is a common pharmacophore and can also be used as a directing group or be further functionalized. However, specific examples and detailed studies demonstrating these applications for this particular compound are not extensively documented in peer-reviewed literature.

Synthesis of Complex Pharmaceutical Intermediates

While bromo- and fluoro-substituted phenylsulfonamides are integral components of numerous active pharmaceutical ingredients, including kinase inhibitors and other therapeutic agents, a direct and detailed account of the use of this compound as a starting material or key intermediate in the synthesis of a specific complex pharmaceutical intermediate could not be identified in the available literature. The potential for its application in this area is inferred from the general importance of its structural components in medicinal chemistry.

Development of Specialized Chemical Reagents

There is no specific information available in the scientific literature detailing the development of specialized chemical reagents derived from this compound. Although its structure could theoretically serve as a scaffold for new reagents, no such applications have been reported.

Elucidation of Organic Reaction Mechanisms

The use of this compound in studies aimed at elucidating organic reaction mechanisms has not been specifically reported. Substituted aromatic compounds are often used as model substrates to study reaction kinetics, substituent effects, and reaction pathways. However, no mechanistic studies featuring this particular compound have been published.

Tool Compound in Chemical Biology and Mechanistic Probes

The application of small molecules as tool compounds to probe biological systems is a cornerstone of chemical biology. Such compounds can be used to study enzyme function, delineate signaling pathways, and validate drug targets.

Probes for Studying Specific Enzyme Functions and Protein Pathways

There are no published studies that describe the use of this compound as a chemical probe for studying specific enzyme functions or protein pathways. While the sulfonamide moiety is a known zinc-binding group present in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors), and halogenated phenyl rings are common in kinase inhibitors, the specific inhibitory or modulatory activity of this compound against any particular enzyme or pathway has not been reported.

Development of Fluorescent and Other Labeled Analogs for Biological Assays

The development of fluorescent or otherwise labeled analogs of this compound for use in biological assays has not been described in the scientific literature. The synthesis of such probes would involve the attachment of a fluorophore or another reporter tag to the core structure, but no such derivatives or their applications have been documented.

Potential in Materials Science and Advanced Functional Materials

This compound, a halogenated aromatic sulfonamide, is emerging as a compound of interest in the field of materials science. The unique combination of a bromo group, a fluoro group, and a methanesulfonamide moiety on a phenyl ring suggests its potential for incorporation into advanced functional materials. Researchers are exploring its utility in the development of sophisticated organic electronic devices and novel specialty chemicals, driven by the distinct electronic and structural contributions of its constituent functional groups.

Application in Ligands for Phosphorescent Complexes

While direct applications of this compound in phosphorescent complexes are not yet extensively documented in publicly available literature, the structural motifs of the molecule suggest a strong potential for its use as a ligand in the synthesis of such materials. Phosphorescent complexes, particularly those of heavy metals like iridium(III) and platinum(II), are crucial for the fabrication of highly efficient organic light-emitting diodes (OLEDs). The performance of these complexes is critically dependent on the chemical structure of the ligands coordinated to the metal center.

The introduction of halogen atoms, such as bromine and fluorine, into the ligand framework is a well-established strategy for tuning the photophysical properties of phosphorescent complexes. The presence of a bromine atom can enhance spin-orbit coupling, which facilitates the formally forbidden phosphorescent emission, potentially leading to higher quantum yields. Furthermore, the strong electron-withdrawing nature of both fluorine and the methanesulfonamide group can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting complex. This electronic modulation is key to achieving emission in specific regions of the visible spectrum, including the highly sought-after blue emission, and for optimizing charge injection and transport properties within an OLED device.

The methanesulfonamide group itself can act as a versatile coordinating group or as a precursor for further chemical modifications to create more complex ligand structures. Its presence can also impact the solubility and thermal stability of the final phosphorescent complex, which are important considerations for device fabrication and operational lifetime.

Table 1: Potential Effects of Functional Groups in this compound on Phosphorescent Complex Properties

| Functional Group | Potential Effect on Phosphorescent Complex | Rationale |

| Bromo Group | Enhanced phosphorescence quantum yield | Increased spin-orbit coupling |

| Fluoro Group | Tuning of emission color (potential for blue shift) | Strong electron-withdrawing effect, lowering HOMO/LUMO levels |

| Methanesulfonamide Group | Improved charge transport and stability | Electron-withdrawing nature and potential for hydrogen bonding |

| Phenyl Ring | Core structural component for ligand design | Aromatic system for π-conjugation and coordination to metal center |

Exploration in the Development of Novel Specialty Chemicals

The chemical structure of this compound makes it a valuable building block for the synthesis of novel specialty chemicals. The differential reactivity of the bromo and fluoro substituents, along with the acidic proton of the sulfonamide, provides multiple sites for chemical modification. This versatility allows for its incorporation into a wide array of more complex molecular architectures.

In the realm of advanced materials, this compound could serve as a precursor for the synthesis of polymers with tailored properties. For instance, the bromo group can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build up conjugated polymer backbones. Such polymers are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine and methanesulfonamide groups would be carried over into the final polymer structure, potentially imparting desirable characteristics such as improved thermal stability, specific solubility profiles, and enhanced charge-carrier mobility.

Furthermore, the unique substitution pattern on the aromatic ring makes this compound an interesting starting material for the synthesis of small molecules intended for use as, for example, charge-transport materials, host materials in OLEDs, or as components of advanced photoresists. The interplay between the electron-withdrawing fluorine and sulfonamide groups and the heavier bromine atom can lead to materials with specific electronic and photophysical properties that are not readily accessible from simpler starting materials. The development of synthetic routes utilizing this compound could therefore open up new avenues for the creation of next-generation specialty chemicals for the electronics and photonics industries.

Future Research Directions and Emerging Opportunities

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules like (2-Bromo-3-fluorophenyl)methanesulfonamide traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A pivotal direction for future research lies in the development of green and sustainable synthetic routes. These methodologies aim to minimize environmental impact by adhering to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

Future efforts could focus on catalytic methods that offer high efficiency and selectivity. For instance, the development of novel catalysts for the direct C-H functionalization of bromo-fluorinated aromatic precursors could streamline the synthesis. Additionally, exploring flow chemistry processes could offer advantages in terms of safety, scalability, and reaction control, while minimizing solvent usage.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Parameter | Conventional Batch Synthesis | Proposed Green Flow Chemistry | Potential Catalytic C-H Functionalization |

| Solvent Usage | High | Low to Medium | Medium |

| Energy Consumption | High (heating/cooling cycles) | Reduced (continuous process) | Potentially lower (milder conditions) |

| Waste Generation | Significant | Minimized | Reduced |

| Atom Economy | Moderate | High | High |

| Safety | Moderate risks | Enhanced control | Catalyst-dependent |

In-depth Mechanistic Studies of Novel Biological Activities

While the specific biological profile of this compound is not extensively documented, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. nih.gov The presence of halogen atoms (bromine and fluorine) can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability and metabolic stability.

Future research should, therefore, embark on a systematic evaluation of this compound's biological activities. Initial high-throughput screening could assess its efficacy against a broad panel of biological targets. Promising hits would then warrant in-depth mechanistic studies to elucidate the precise molecular interactions responsible for the observed effects. For example, if antimicrobial activity is detected, further studies would be necessary to determine if it acts via known sulfonamide mechanisms, such as the inhibition of dihydropteroate (B1496061) synthase, or through a novel pathway. The unique substitution pattern on the phenyl ring could lead to unexpected biological activities, such as kinase inhibition or ion channel modulation.

Table 2: Hypothetical Biological Screening Cascade for this compound

| Screening Phase | Assay Type | Potential Targets/Organisms | Desired Outcome |

| Primary Screen | In vitro cell-based assays | Cancer cell lines, bacterial strains, fungal strains | Identification of preliminary cytotoxic or antimicrobial activity |

| Secondary Screen | Target-based enzymatic assays | Kinases, proteases, metabolic enzymes | Determination of specific molecular targets |

| Mechanistic Studies | Biophysical and cellular techniques | X-ray crystallography, surface plasmon resonance | Elucidation of the mechanism of action at the molecular level |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of novel compounds, thereby accelerating the research and development process. researchgate.netyoutube.com

For this compound, AI and ML algorithms could be employed in several ways. Predictive models could be developed to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the development pipeline. Furthermore, generative models could be used to design novel derivatives with optimized properties. By inputting the core scaffold of this compound, these algorithms can suggest modifications to the structure that are predicted to enhance a desired biological activity or improve physicochemical properties. youtube.comyoutube.com

Table 3: Potential AI/ML Applications in the Development of this compound Derivatives

| AI/ML Application | Objective | Input Data | Predicted Output |

| QSAR Modeling | Predict biological activity | Chemical structure and experimental activity data of related sulfonamides | Potency and efficacy of new derivatives |

| ADMET Prediction | Assess drug-likeness | Molecular descriptors | Absorption, distribution, metabolism, excretion, and toxicity profiles |

| De Novo Design | Generate novel structures | Core scaffold and desired property constraints | New molecules with potentially improved characteristics |

Exploration of this compound in Uncharted Interdisciplinary Research Domains

The unique combination of a sulfonamide group with a halogenated aromatic ring suggests that the applications of this compound may extend beyond the traditional boundaries of medicine. Future research should explore its potential in various interdisciplinary fields.

In materials science, the compound could be investigated as a building block for novel polymers or functional materials. The presence of the bromo and fluoro substituents could impart useful properties such as flame retardancy or specific electronic characteristics. In agrochemistry, it could be screened for potential herbicidal or pesticidal activities, as many commercial agrochemicals contain halogenated aromatic moieties. Furthermore, its properties as a potential sensor or probe for specific analytes could be explored in the field of analytical chemistry, leveraging the electronic nature of the substituted phenyl ring.

The exploration of this compound in such diverse domains will require collaboration between chemists, biologists, materials scientists, and engineers, fostering a truly interdisciplinary approach to unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Bromo-3-fluorophenyl)methanesulfonamide, and what methodological considerations ensure high yield and purity?

- Answer : The compound is typically synthesized via sulfonylation of the corresponding amine precursor. Key steps include:

- Halogenation : Bromine and fluorine introduction via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or fluorinating agents like Selectfluor®) .

- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) and structural confirmation via H/C NMR .

Q. How does the substitution pattern (bromo at C2, fluoro at C3) influence the compound’s physicochemical properties compared to its isomers?

- Answer : The ortho-bromo and meta-fluoro arrangement increases steric hindrance and electron-withdrawing effects, lowering solubility in polar solvents but enhancing stability in acidic conditions. Comparative data with isomers (e.g., 3-bromo-2-fluoro derivatives) show distinct melting points and logP values (e.g., logP = 2.1 vs. 1.8 for positional isomers) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, protein binding efficiency). Methodological solutions include:

- Dose-response normalization : Aligning EC₅₀ values using standardized controls (e.g., ATP quantification in cytotoxicity assays) .

- Structural validation : Confirming compound integrity post-assay via LC-MS to rule out degradation artifacts .

- Orthogonal assays : Cross-validating results with SPR (surface plasmon resonance) for binding affinity and in silico docking for target specificity .

Q. How can crystallographic techniques (e.g., SHELX) elucidate the conformational flexibility of this compound in enzyme binding pockets?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the compound’s 3D structure, revealing torsional angles between the aryl ring and sulfonamide group. For example, a dihedral angle of 15°–25° suggests adaptability in hydrophobic pockets. Hydrogen-bonding interactions (e.g., S=O···H-N) are mapped using ORTEP-3 for visualization .

Q. What mechanistic insights explain the compound’s selectivity toward microbial targets versus mammalian enzymes?

- Answer : The bromo-fluoro motif disrupts bacterial dihydropteroate synthase (DHPS) via halogen bonding with Phe28 and Tyr53 residues, while mammalian folate pathways lack equivalent binding pockets. Competitive inhibition assays (Ki = 0.8 µM for DHPS vs. >50 µM for human carbonic anhydrase) highlight selectivity .

Comparative Analysis & Applications

Q. How do structural analogs of this compound perform in high-throughput screening for kinase inhibition?

- Answer : A SAR (structure-activity relationship) study comparing 12 analogs identified the bromo-fluoro derivative as a potent JAK2 inhibitor (IC₅₀ = 12 nM) due to enhanced hydrophobic interactions. Modifications (e.g., replacing Br with Cl) reduced activity by 5-fold, underscoring halogen size as critical .

Q. What analytical workflows optimize the detection of degradation products in stability studies under varying pH conditions?

- Answer : Accelerated stability testing (40°C/75% RH) with UPLC-QTOF-MS identifies hydrolysis products (e.g., des-bromo or sulfonic acid derivatives). Method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.